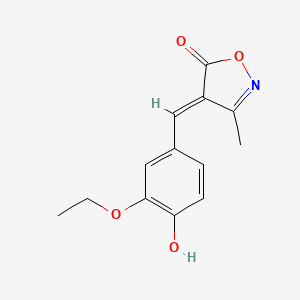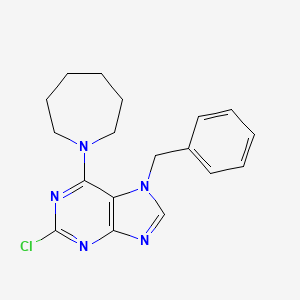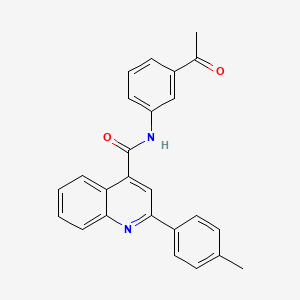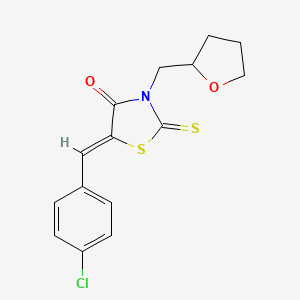![molecular formula C17H18N4O3S2 B11621972 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621972.png)
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Ces composés sont caractérisés par la présence d’une structure cyclique contenant au moins un atome autre que le carbone, tel que l’azote, l’oxygène ou le soufre. Ce composé particulier présente un cycle thiazolidine fusionné à une structure pyridopyrimidine, ce qui en fait une molécule unique et potentiellement précieuse dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du cycle thiazolidine, suivie de la formation de la structure pyridopyrimidine. Des réactifs et des catalyseurs clés sont utilisés pour faciliter ces réactions dans des conditions contrôlées, telles que des températures, des pressions et des niveaux de pH spécifiques.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé nécessiterait des réacteurs à grande échelle et un contrôle précis des paramètres de réaction afin de garantir un rendement et une pureté élevés. Des techniques telles que la cristallisation, la distillation et la chromatographie peuvent être utilisées pour isoler et purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Réduction : L’ajout d’hydrogène ou l’élimination de l’oxygène.
Substitution : Le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH jouent un rôle crucial dans la détermination du résultat de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de développer de nouveaux matériaux.
Biologie
En recherche biologique, ce composé peut servir de sonde pour étudier les interactions enzymatiques, les processus cellulaires et les voies métaboliques. Sa capacité à interagir avec les macromolécules biologiques en fait un outil précieux dans les dosages biochimiques.
Médecine
En médecine, ce composé pourrait être étudié pour ses propriétés thérapeutiques potentielles. Ses caractéristiques structurelles peuvent lui permettre d’agir comme un inhibiteur ou un activateur d’enzymes ou de récepteurs spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques ou pharmaceutiques. Ses propriétés uniques pourraient améliorer les performances des produits dans divers secteurs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties could enhance the performance of products in various sectors.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes, les récepteurs ou les acides nucléiques. En se liant à ces cibles, le composé peut moduler leur activité, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression génique ou la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres dérivés de thiazolidine et de pyridopyrimidine, tels que :
- 3-éthyl-4-oxo-2-thioxo-1,3-thiazolidine
- 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one
Unicité
Ce qui distingue la 3-[(Z)-(3-éthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène)méthyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one, c’est sa combinaison unique de groupes fonctionnels et de structures cycliques. Cette combinaison offre des propriétés chimiques et biologiques distinctes qui peuvent être exploitées dans diverses applications.
Propriétés
Formule moléculaire |
C17H18N4O3S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N4O3S2/c1-2-20-16(24)12(26-17(20)25)10-11-14(18-7-5-9-22)19-13-6-3-4-8-21(13)15(11)23/h3-4,6,8,10,18,22H,2,5,7,9H2,1H3/b12-10- |
Clé InChI |
JWXBXNRLFJXDPJ-BENRWUELSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate](/img/structure/B11621911.png)

![Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621917.png)

![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621939.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)

![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)

![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621976.png)
![2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)
